An In-depth Technical Guide to the Synthesis and Characterization of Dicamba 1-azidopropane
An In-depth Technical Guide to the Synthesis and Characterization of Dicamba 1-azidopropane
The searches in step 2 provided valuable general information. I found detailed protocols for the two key reaction types needed for the proposed synthesis: esterification of carboxylic acids and the synthesis of alkyl azides from alkyl halides. Specifically, I found information on the Fischer esterification and Steglich esterification, as well as protocols for nucleophilic substitution with sodium azide (B81097).
I also gathered general information on the characterization of organic compounds using NMR, IR, and mass spectrometry. This information covers the principles of each technique and how they are used to determine the structure of organic molecules.
Furthermore, I was able to find information about the mode of action of Dicamba (B1670444) as a synthetic auxin and locate diagrams and descriptions of the auxin signaling pathway. This will be crucial for creating the required Graphviz diagrams.
However, a significant gap remains: there is no specific, quantitative characterization data (NMR, IR, Mass Spec) for the target molecule, Dicamba 1-azidopropane (B1337692). The initial search also did not yield a direct, published synthesis protocol for this specific compound. The data found so far is for Dicamba and general azido (B1232118) compounds.
Therefore, the next steps will need to address this lack of specific data. I will need to search for data on compounds that are structurally very similar to Dicamba 1-azidopropane to be able to predict the expected spectral data. This will allow me to create the requested data tables with realistic, albeit hypothetical, values. I will also need to synthesize the detailed experimental protocols from the general methods I have found.I have successfully gathered the necessary building blocks to construct the technical guide. I found detailed, general protocols for the key chemical reactions: esterification of carboxylic acids and the synthesis of alkyl azides from alkyl halides. This allows me to create a plausible and detailed experimental protocol for the synthesis of Dicamba 1-azidopropane.
I also found comprehensive information on the principles of NMR, IR, and mass spectrometry for the characterization of organic compounds. Crucially, in this last step, I was able to find spectral data for compounds that are structurally very similar to the target molecule and its proposed intermediate. I found ¹H and ¹³C NMR data for 3-azidopropyl benzoate, which is an excellent analogue for the final product. I also found mass spectrometry and IR data for Dicamba methyl ester, which will serve as a good proxy for the intermediate, 3-bromopropyl dicamba, and will help in predicting the spectral characteristics of the final product.
Furthermore, I have gathered sufficient information on the auxin signaling pathway, the mode of action of Dicamba, to create the required Graphviz diagrams.
With the information now at hand, I can proceed to synthesize the complete technical guide, including the detailed experimental protocols, the data tables with realistic (though hypothetical) spectral data, and the specified Graphviz diagrams. Therefore, no further searches are required.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological relevance of Dicamba 1-azidopropane, a novel derivative of the widely used herbicide Dicamba. This document outlines a detailed synthetic protocol, presents predicted analytical data for the synthesized compound and its intermediate, and visualizes the synthetic workflow and the herbicidal mode of action through clear diagrams.
Introduction
Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a selective herbicide that functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA) to induce uncontrolled and lethal growth in broadleaf weeds.[1] The chemical modification of Dicamba offers opportunities to develop new agrochemicals with potentially improved properties or to create chemical probes for studying its mechanism of action. The introduction of a 1-azidopropane group to the Dicamba scaffold via an ester linkage creates "Dicamba 1-azidopropane." This modification introduces a versatile azide handle, which can be readily used for "click chemistry" reactions, enabling the attachment of various molecular entities such as fluorescent dyes, biotin (B1667282) tags, or other bioactive molecules. This guide details a feasible synthetic route to this novel compound and provides a thorough characterization profile based on modern analytical techniques.
Synthesis and Experimental Protocols
The synthesis of Dicamba 1-azidopropane is proposed as a two-step process starting from Dicamba. The first step involves the esterification of the carboxylic acid group of Dicamba with 3-bromo-1-propanol (B121458) to yield 3-bromopropyl dicamba. The second step is a nucleophilic substitution of the bromide with an azide group to afford the final product.
Step 1: Synthesis of 3-bromopropyl 3,6-dichloro-2-methoxybenzoate (B1229588) (3-bromopropyl dicamba)
This esterification can be effectively carried out using a Steglich esterification, which is suitable for sterically hindered carboxylic acids and proceeds under mild conditions.
Protocol:
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Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Dicamba (1.0 eq), anhydrous dichloromethane (B109758) (DCM), and 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
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Addition of Reagents: To the stirred solution, add 3-bromo-1-propanol (1.2 eq). Cool the mixture to 0 °C in an ice bath.
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Coupling Agent: Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous DCM to the reaction mixture.
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Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Workup: Upon completion, the precipitated dicyclohexylurea (DCU) is removed by filtration. The filtrate is then washed sequentially with 0.5 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to yield pure 3-bromopropyl dicamba.
Step 2: Synthesis of 3-azidopropyl 3,6-dichloro-2-methoxybenzoate (Dicamba 1-azidopropane)
The final product is synthesized via a nucleophilic substitution reaction where the bromide in 3-bromopropyl dicamba is replaced by an azide group.
Protocol:
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Reaction Setup: In a 100 mL round-bottom flask, dissolve 3-bromopropyl dicamba (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
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Azide Addition: Add sodium azide (NaN₃, 1.5 eq) to the solution. Caution: Sodium azide is highly toxic and should be handled with appropriate personal protective equipment.
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Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.
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Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.
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Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to give Dicamba 1-azidopropane.
Characterization Data
As Dicamba 1-azidopropane is a novel compound, experimental data is not available in the public domain. The following tables present predicted quantitative data based on the analysis of structurally similar compounds. The data for the intermediate, 3-bromopropyl dicamba, is predicted based on the known data for Dicamba methyl ester. The data for the final product, Dicamba 1-azidopropane, is predicted based on data for 3-azidopropyl benzoate.
Table 1: Predicted NMR Spectroscopic Data
| Compound | Nucleus | Predicted Chemical Shift (δ, ppm) |
| 3-bromopropyl dicamba | ¹H | ~7.3 (d, 1H, Ar-H), ~7.0 (d, 1H, Ar-H), ~4.4 (t, 2H, -OCH₂-), ~3.9 (s, 3H, -OCH₃), ~3.6 (t, 2H, -CH₂Br), ~2.3 (m, 2H, -CH₂CH₂CH₂-) |
| ¹³C | ~165 (C=O), ~155 (C-OCH₃), ~132 (Ar-C), ~130 (Ar-C), ~128 (Ar-C), ~125 (Ar-C), ~124 (Ar-C), ~63 (-OCH₂-), ~56 (-OCH₃), ~31 (-CH₂Br), ~30 (-CH₂CH₂CH₂-) | |
| Dicamba 1-azidopropane | ¹H | ~7.3 (d, 1H, Ar-H), ~7.0 (d, 1H, Ar-H), ~4.3 (t, 2H, -OCH₂-), ~3.9 (s, 3H, -OCH₃), ~3.4 (t, 2H, -CH₂N₃), ~2.0 (m, 2H, -CH₂CH₂CH₂-) |
| ¹³C | ~165 (C=O), ~155 (C-OCH₃), ~132 (Ar-C), ~130 (Ar-C), ~128 (Ar-C), ~125 (Ar-C), ~124 (Ar-C), ~62 (-OCH₂-), ~56 (-OCH₃), ~48 (-CH₂N₃), ~28 (-CH₂CH₂CH₂-) |
Table 2: Predicted IR Spectroscopic Data
| Compound | Functional Group | Predicted Wavenumber (cm⁻¹) |
| 3-bromopropyl dicamba | C=O (ester) | ~1730 |
| C-O (ester) | ~1250 | |
| Ar-H | ~3100-3000 | |
| C-H (aliphatic) | ~2950 | |
| C-Br | ~650 | |
| Dicamba 1-azidopropane | N₃ (azide) | ~2100 (strong, sharp) |
| C=O (ester) | ~1730 | |
| C-O (ester) | ~1250 | |
| Ar-H | ~3100-3000 | |
| C-H (aliphatic) | ~2950 |
Table 3: Predicted Mass Spectrometry Data
| Compound | Ion | Predicted m/z |
| 3-bromopropyl dicamba | [M]⁺ | 338/340/342 (isotopic pattern for 2 Cl and 1 Br) |
| [M-Br]⁺ | 259/261 | |
| [Dicamba-COOH]⁺ | 220/222/224 | |
| Dicamba 1-azidopropane | [M]⁺ | 303/305/307 (isotopic pattern for 2 Cl) |
| [M-N₂]⁺ | 275/277/279 | |
| [M-N₃]⁺ | 260/262 | |
| [Dicamba-COOH]⁺ | 220/222/224 |
Visualizations
Synthetic Workflow
Caption: Synthetic route to Dicamba 1-azidopropane.
Mechanism of Action: Auxin Signaling Pathway
Dicamba acts as a synthetic auxin.[1] At high concentrations, it leads to the overstimulation of auxin-regulated gene expression, causing uncontrolled cell division and growth, ultimately leading to plant death. The core of this signaling pathway involves the degradation of Aux/IAA transcriptional repressors.
